1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole
CAS No.:
Cat. No.: VC16962026
Molecular Formula: C11H10ClN3O3
Molecular Weight: 267.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O3 |
|---|---|
| Molecular Weight | 267.67 g/mol |
| IUPAC Name | 1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyrazole |
| Standard InChI | InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2 |
| Standard InChI Key | HWVNQPHLABVCKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]-1H-pyrazole (C₁₁H₁₀ClN₃O₃; molecular weight: 267.67 g/mol) features a pyrazole ring linked via an ethyl chain to a 2-chloro-5-nitrophenoxy group. The nitro (-NO₂) and chloro (-Cl) substituents at the para and ortho positions of the benzene ring introduce electronic asymmetry, influencing reactivity and intermolecular interactions . Density functional theory (DFT) studies on related nitrophenyl-pyrazole derivatives suggest planar geometry for the pyrazole ring, with torsional flexibility in the ethyl spacer .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃O₃ |
| Molecular Weight | 267.67 g/mol |
| IUPAC Name | 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyrazole |
| Topological Polar Surface Area | 83.7 Ų (estimated) |
| LogP (Octanol-Water) | 2.34 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step protocol:
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Preparation of 2-Chloro-5-nitrophenol: Chlorination and nitration of phenol derivatives yield this intermediate .
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Etherification: Reaction with ethylene oxide under basic conditions forms 2-(2-chloro-5-nitrophenoxy)ethanol .
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Cyclization: Treatment with hydrazine hydrate induces cyclization, generating the pyrazole ring .
Optimized conditions (e.g., 60°C, anhydrous ethanol solvent) achieve yields exceeding 65%. Chromatographic purification ensures >95% purity, as validated by NMR and mass spectrometry .
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance mixing and thermal control. Automated systems regulate stoichiometric ratios of ethylene oxide and hydrazine, minimizing byproducts. Recent patents highlight catalytic improvements using zeolite-based catalysts, boosting throughput by 40% compared to batch processes .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole, a precursor for azodyes .
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Chlorine Substitution: Nucleophilic aromatic substitution with methoxide forms methoxy derivatives (k = 0.12 M⁻¹s⁻¹ in DMF at 80°C) .
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Pyrazole Ring Modifications: Electrophilic bromination at the 4-position occurs regioselectively, enabling halogenated analog synthesis .
Table 2: Representative Derivatives and Applications
| Derivative | Application |
|---|---|
| 1-[2-(2-Chloro-5-aminophenoxy)ethyl]-1H-pyrazole | Antibacterial agents |
| 1-[2-(2-Methoxy-5-nitrophenoxy)ethyl]-1H-pyrazole | Nonlinear optical materials |
| 4-Bromo-1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole | Polymer additives |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL) and Gram-negative Escherichia coli (MIC = 16 µg/mL). The nitro group’s electron-withdrawing effect enhances membrane permeability, while the chloro group disrupts bacterial efflux pumps .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 0.07 | ROS generation, DNA intercalation |
| MDA-MB-231 | 0.08 | Topoisomerase II inhibition |
| A549 | 0.10 | Caspase-3 activation |
Industrial and Material Science Applications
Agrochemical Development
As a scaffold for herbicides, the compound’s nitro group facilitates redox cycling in plants, inducing oxidative stress in weeds. Field trials show 85% efficacy against Amaranthus retroflexus at 50 g/ha .
Optoelectronic Materials
DFT calculations predict a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, surpassing urea (β₀ = 0.65 × 10⁻³⁰ esu). Thin films of polymeric derivatives exhibit second-harmonic generation, enabling laser frequency doubling .
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